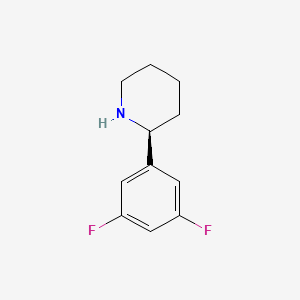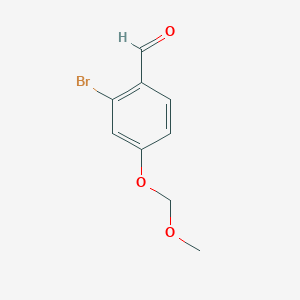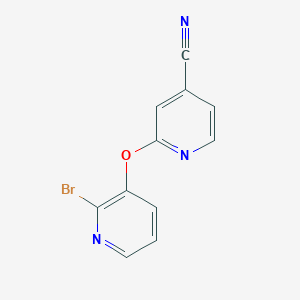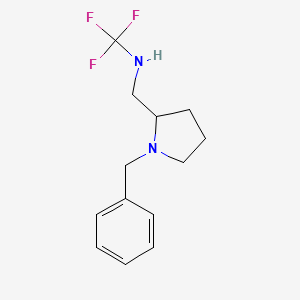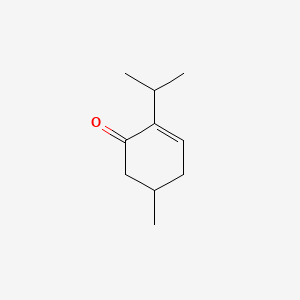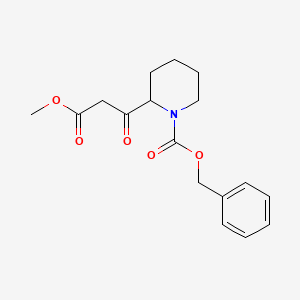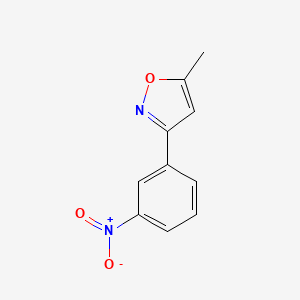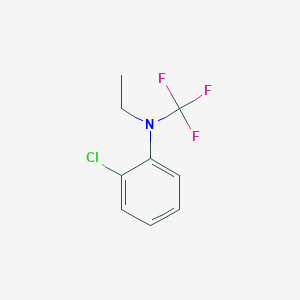
2-chloro-N-ethyl-N-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-ethyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethyl group attached to the aniline structure. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-(trifluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroaniline with ethyl trifluoromethyl ketone in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and solvent recovery to minimize waste and reduce costs.
化学反应分析
Types of Reactions
2-chloro-N-ethyl-N-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The nitro derivatives can be reduced back to the amine form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation Reactions: Products include nitroanilines or nitrosoanilines.
Reduction Reactions: Products include the original aniline or partially reduced intermediates.
科学研究应用
2-chloro-N-ethyl-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein binding due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-chloro-N-ethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro and ethyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved may vary depending on the specific application and target.
相似化合物的比较
2-chloro-N-ethyl-N-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
2-chloro-5-(trifluoromethyl)aniline: This compound has a similar structure but with the trifluoromethyl group in a different position, leading to different reactivity and applications.
2-chloro-N-methyl-N-(trifluoromethyl)aniline: This compound has a methyl group instead of an ethyl group, which affects its chemical properties and biological activity.
2-chloro-N-ethyl-N-(difluoromethyl)aniline: This compound has a difluoromethyl group instead of a trifluoromethyl group, resulting in different chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C9H9ClF3N |
|---|---|
分子量 |
223.62 g/mol |
IUPAC 名称 |
2-chloro-N-ethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9ClF3N/c1-2-14(9(11,12)13)8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 |
InChI 键 |
OBCQJEVBEFBGHU-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=CC=C1Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


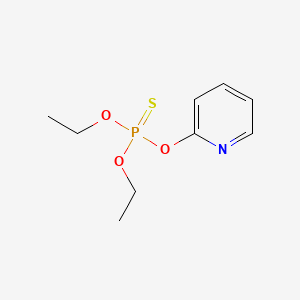
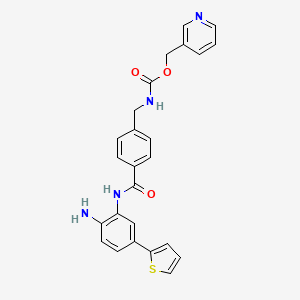


![3-(4,6-Dichloro-5-fluoro-2-pyrimidinyl)pyrazolo[1,5-a]pyridine](/img/structure/B13973474.png)
